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KDM5-C49

Epigenetics Histone Demethylase KDM5

KDM5-C49 (KDOAM-20) is a best-in-class selective inhibitor of the KDM5 (JARID1) family, validated by high-resolution co-crystal structures (PDB: 5A3T, 5FWJ). It occupies the α-ketoglutarate binding site with nanomolar potency (IC50: KDM5A=40 nM, KDM5B=160 nM, KDM5C=100 nM) and demonstrates 25–100-fold selectivity over KDM6B, minimizing off-target interference. For cellular assays, use the ethyl ester prodrug KDM5-C70. This compound is the preferred standard for purified KDM5 enzymatic assays, ensuring data reproducibility critical for epigenetic research and rational drug design.

Molecular Formula C15H24N4O3
Molecular Weight 308.38 g/mol
CAS No. 1596348-16-1
Cat. No. B608319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDM5-C49
CAS1596348-16-1
SynonymsKDM5-C49;  KDM5 C49;  KDM5C49; 
Molecular FormulaC15H24N4O3
Molecular Weight308.38 g/mol
Structural Identifiers
InChIInChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22)
InChIKeyRGGMVQDDHDCRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KDM5-C49 (CAS 1596348-16-1) – A Structurally Validated, Potent, and Selective Inhibitor of KDM5 Histone Demethylases


KDM5-C49 (also known as KDOAM-20) is a potent and selective inhibitor of the KDM5 (JARID1) family of Fe(II)- and α-ketoglutarate-dependent histone lysine demethylases. It targets the catalytic Jumonji domain, occupying the α-ketoglutarate binding site [1]. The compound demonstrates nanomolar-range inhibitory activity against KDM5A, KDM5B, and KDM5C, with a characterized selectivity profile over related KDM4 and KDM6 family members [1]. Its binding mode has been resolved by X-ray crystallography in complex with KDM5B (PDB: 5A3T) and KDM5C (PDB: 5FWJ), providing a high-resolution structural basis for its activity and selectivity [2][3].

KDM5-C49 vs. KDM5 Inhibitor Substitutes – Why Interchangeability Risks Experimental Failure


KDM5 family inhibitors exhibit distinct selectivity fingerprints, binding modes, and physicochemical properties that critically impact experimental outcomes. KDM5-C49 is characterized by a unique isonicotinic acid scaffold and a specific binding conformation that engages the α-ketoglutarate binding site with a defined metal coordination geometry [1]. Its selectivity profile—notably 25–100-fold selectivity for KDM5B over KDM6B—differs substantially from other KDM5 inhibitors, such as the pan-KDM5 inhibitor CPI-455 (>200-fold selectivity over other families but different isoform potency) or the KDM6-preferring GSK-J1 [1][2]. Furthermore, KDM5-C49's intrinsic low cellular permeability necessitates the use of its ethyl ester prodrug, KDM5-C70, for cellular assays, a property not shared by all KDM5 inhibitors . Simple substitution without accounting for these quantifiable differences in selectivity, binding kinetics, and permeability can lead to off-target effects, misinterpretation of cellular phenotypes, and irreproducible results.

KDM5-C49 Quantitative Evidence: Comparative Potency, Selectivity, and Structural Differentiation


Biochemical Isoform Potency of KDM5-C49 vs. Comparator KDOAM-25 on KDM5A/B/C

KDM5-C49 demonstrates sub-100 nM inhibitory activity against KDM5A, KDM5B, and KDM5C. In direct comparison under identical assay conditions (AlphaLISA, full-length enzymes), KDM5-C49 exhibits IC50 values of 40 nM (KDM5A), 160 nM (KDM5B), and 100 nM (KDM5C), whereas KDOAM-25 displays a different isoform potency profile with IC50 values of 71 nM (KDM5A), 19 nM (KDM5B), 69 nM (KDM5C), and 69 nM (KDM5D) [1]. The 8.4-fold difference in KDM5B potency between the two inhibitors is notable and may influence isoform-specific experimental design.

Epigenetics Histone Demethylase KDM5

Selectivity Profiling: KDM5-C49 vs. GSK-J1 (KDM6 Inhibitor) and KDM4 Family

KDM5-C49 displays a well-defined selectivity window against the phylogenetically related KDM6 and KDM4 families. Against full-length enzymes in AlphaScreen assays, KDM5-C49 exhibits 25–100-fold selectivity for KDM5B over KDM6B, and 2–30-fold selectivity over members of the KDM4 family [1][2]. In contrast, GSK-J1, a KDM6 inhibitor, shows only ~7-fold selectivity for KDM5B over KDM6 proteins [1]. Furthermore, KDM5-C49 fails to inhibit purified KDM6A or KDM4A at the highest concentrations tested (>90 μM), confirming its KDM5-specific targeting [3].

Selectivity KDM6B KDM4 Cross-reactivity

Cellular Permeability and Prodrug Requirement: KDM5-C49 vs. CPI-455

KDM5-C49 has inherently low cellular permeability due to its polar carboxylate group, with an IC50 >1 µM for inhibition of H3K4 demethylation in U2OS human osteosarcoma cells and in MCF7 breast adenocarcinoma proliferation assays . To overcome this, the ethyl ester prodrug KDM5-C70 was developed, which undergoes intracellular hydrolysis to release active KDM5-C49 and demonstrates antiproliferative effects in myeloma cells [1][2]. In contrast, CPI-455 is reported to be cell-permeable and effective in reducing drug-tolerant persister cells without a prodrug strategy .

Cell Permeability Prodrug KDM5-C70 CPI-455

Structural Binding Mode: KDM5-C49 vs. CPI-455 in KDM5A Active Site

Crystal structures of KDM5A in complex with KDM5-C49 (PDB: 5ISL) and CPI-455 (PDB: 5CEH) reveal distinct binding conformations, particularly in the orientation of the active site residue Tyr409 [1]. KDM5-C49 binds with the isonicotinic acid moiety occupying the αKG binding site, engaging a conserved hydrogen bonding network with Lys501 and Tyr409, and coordinating the active site metal via its pyridine and aminomethyl nitrogens [2]. In contrast, CPI-455 induces a different Tyr409 conformation that may contribute to its broader pan-KDM5 inhibitory profile [1][3]. These structural differences provide a rational basis for the divergent selectivity and potency profiles observed between the two inhibitors.

X-ray Crystallography Binding Mode Tyr409 Conformation Structure-based Design

Optimal Use Cases for KDM5-C49: When to Select This Inhibitor Over Alternatives


Biochemical and In Vitro KDM5 Enzyme Inhibition Assays

KDM5-C49 is the preferred compound for in vitro enzymatic assays using purified KDM5A, KDM5B, or KDM5C, where its defined isoform potency (IC50: KDM5A=40 nM, KDM5B=160 nM, KDM5C=100 nM) and 25–100-fold selectivity over KDM6B minimize off-target interference [1]. Its well-characterized inhibition profile in FDH-coupled and AlphaLISA formats provides robust experimental controls.

Cellular Studies Using the KDM5-C70 Prodrug

For experiments requiring KDM5 inhibition in intact cells, researchers should utilize the ethyl ester prodrug KDM5-C70, which is hydrolyzed intracellularly to release active KDM5-C49. This prodrug strategy overcomes the inherent low permeability of KDM5-C49 (cellular IC50 >1 µM) and has demonstrated antiproliferative effects in myeloma cells and elevation of H3K4me3 marks [2].

Structure-Based Drug Design and Crystallography

The high-resolution co-crystal structures of KDM5-C49 bound to KDM5B (PDB: 5A3T) and KDM5C (PDB: 5FWJ) serve as essential templates for rational design of novel KDM5 inhibitors. The detailed binding mode—including metal coordination geometry, hydrogen bonding network, and induced conformational changes—provides a precise blueprint for scaffold optimization and selectivity engineering [3][4].

KDM5-Selective Target Validation Studies

When investigating the specific role of KDM5 family demethylases in gene regulation or disease models, KDM5-C49 offers a superior selectivity window (25–100-fold over KDM6B, 2–30-fold over KDM4) compared to less selective KDM5/6 dual inhibitors like GSK-J1 (only 7-fold KDM5B selectivity). This specificity is critical for attributing observed phenotypes unambiguously to KDM5 inhibition [1].

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